7-(4-bromophenyl)-3-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
Description
Properties
IUPAC Name |
7-(4-bromophenyl)-3-[(2,5-dimethylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN4OS/c1-13-3-4-14(2)15(11-13)12-27-20-23-22-18-19(26)24(9-10-25(18)20)17-7-5-16(21)6-8-17/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTAYFBSCGEEFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NN=C3N2C=CN(C3=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(4-bromophenyl)-3-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 441.35 g/mol. The structure features a triazolo[4,3-a]pyrazine core, which is known for its pharmacological properties.
Structural Representation:
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole ring and subsequent functionalization with thioether groups. Various synthetic routes have been explored to optimize yield and purity.
Antibacterial Activity
Recent studies have demonstrated that derivatives of triazolo[4,3-a]pyrazine exhibit significant antibacterial properties. In vitro tests have shown that compounds related to this compound possess moderate to good activity against both Gram-positive and Gram-negative bacteria. For instance:
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| This compound | TBD | Staphylococcus aureus |
| Compound 2e | 32 | Staphylococcus aureus |
| Compound 2e | 16 | Escherichia coli |
Research indicates that the presence of electron-donating groups on the aromatic rings enhances antibacterial activity by improving interaction with bacterial cell membranes .
Other Biological Activities
Beyond antibacterial properties, triazolo derivatives have shown promise in various biological assays:
- Antifungal Activity: Some derivatives exhibit antifungal properties comparable to standard antifungal agents.
- Antidiabetic Effects: Certain compounds within this class have been linked to antidiabetic activity through mechanisms involving enzyme inhibition.
- Cytotoxicity: Preliminary studies suggest potential cytotoxic effects against cancer cell lines .
The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to interact with specific biological targets. These interactions may include:
- Enzyme Inhibition: Targeting bacterial enzymes critical for cell wall synthesis.
- Membrane Disruption: Altering membrane permeability leading to cell lysis.
Case Studies
Several case studies highlight the effectiveness of triazolo derivatives in treating resistant bacterial strains. For instance:
- Study on Staphylococcus aureus: A derivative exhibited a significant reduction in bacterial load in infected models compared to controls.
- Combination Therapy: When used in combination with other antibiotics, enhanced efficacy was observed against resistant strains.
Scientific Research Applications
7-(4-bromophenyl)-3-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a synthetic compound with potential applications in various scientific fields, particularly in medicinal chemistry. It falls under the category of triazolo[4,3-a]pyrazine derivatives, known for their diverse biological activities.
Chemical Structure and Properties
The molecular formula of this compound is C20H17BrN4OS, and it has a molecular weight of approximately 441.35 g/mol.
Key properties include:
- IUPAC Name: 7-(4-bromophenyl)-3-[(2,5-dimethylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-one
- InChI: InChI=1S/C20H17BrN4OS/c1-13-3-4-14(2)15(11-13)12-27-20-23-22-18-19(26)24(9-10-25(18)20)17-7-5-16(21)6-8-17/h3-11H,12H2,1-2H3
- InChI Key: RSTAYFBSCGEEFI-UHFFFAOYSA-N
- Canonical SMILES: CC1=CC(=C(C=C1)C)CSC2=NN=C3N2C=CN(C3=O)C4=CC=C(C=C4)Br
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the formation of the triazole ring and subsequent functionalization with thioether groups. Optimization of yield and purity are key goals in exploring synthetic routes.
Applications
- Antibacterial Activity: Research indicates that derivatives of triazolo[4,3-a]pyrazine exhibit antibacterial properties. Related compounds have demonstrated activity against Gram-positive and Gram-negative bacteria in in vitro tests. For example, one study showed moderate to good activity against Staphylococcus aureus and Escherichia coli. The presence of electron-donating groups on the aromatic rings may enhance antibacterial activity by improving interaction with bacterial cell membranes.
-
Other Biological Activities: Triazolo derivatives have demonstrated potential in various biological assays:
- Antifungal Activity: Some derivatives exhibit antifungal properties comparable to standard antifungal agents.
- Antidiabetic Effects: Certain compounds within this class have been linked to antidiabetic activity through mechanisms involving enzyme inhibition.
- Cytotoxicity: Preliminary studies suggest potential cytotoxic effects against cancer cell lines.
Mechanism of Action: The biological effects of this compound are primarily attributed to its ability to interact with specific biological targets, such as bacterial enzymes critical for cell wall synthesis or through membrane disruption leading to cell lysis.
Chemical Reactions Analysis
Reactivity of Functional Groups
a. Bromophenyl Group
The bromine atom at the para position is susceptible to:
-
Cross-coupling reactions :
b. Thioether Linkage
The (2,5-dimethylbenzyl)thio group exhibits:
-
Oxidation : Conversion to sulfone or sulfoxide derivatives using m-CPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ .
-
Nucleophilic displacement : Replacement with amines (e.g., morpholine) under SN2 conditions .
c. Triazolopyrazine Core
The fused heterocycle participates in:
-
Electrophilic aromatic substitution : Nitration or sulfonation at electron-rich positions (C-5 or C-6) .
-
Ring-opening reactions : Acid-catalyzed hydrolysis to yield pyrazine-2,3-diamine derivatives .
Catalytic and Biological Activity
While direct data on this compound’s biological activity is limited, structurally analogous triazolopyrazines exhibit:
-
G-quadruplex DNA binding : Mediated by π-π stacking interactions, with binding constants >10⁶ M⁻¹ .
-
Telomerase inhibition : Disruption of telomere maintenance in cancer cells (IC₅₀ = 3–50 nM in ALT-positive lines) .
Stability and Degradation Pathways
-
Photodegradation : Exposure to UV light (λ = 254 nm) induces cleavage of the thioether bond, forming 2,5-dimethylbenzyl radical and a triazolopyrazine sulfenic acid intermediate .
-
Hydrolytic stability : Stable in pH 4–9 buffers (t₁/₂ > 24 h at 25°C) but degrades rapidly under strongly acidic (pH < 2) or basic (pH > 12) conditions .
Comparative Reactivity of Analogues
| Derivative | Substituent | Key Reactivity | Reference |
|---|---|---|---|
| VI | Trifluoromethyl | Enhanced electrophilicity at C-3 | |
| VIIIa | Phenylpropanoyl | Susceptible to enzymatic hydrolysis | |
| 8jm | Imidazopyridine | Nanomolar IC₅₀ against RSV |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one derivatives are highly dependent on substituents at positions 3 and 5. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison of Selected Derivatives
Key Research Findings and Mechanistic Insights
Antimicrobial Activity: Derivatives with thioxo groups at position 3 (e.g., 7-(4-fluorobenzyl)- and 7-(3-chloro-2-methylphenyl)- analogs) exhibit potent activity against Gram-negative bacteria, with MIC values as low as 12.5 µg/mL .
Receptor Antagonism :
- Analogs with alkylthio or trifluoromethyl groups (e.g., 3-(trifluoromethyl)- derivatives) show affinity for P2X7 receptors, which are implicated in pain and inflammatory pathways . The (2,5-dimethylbenzyl)thio group in the target compound may enhance receptor binding through hydrophobic interactions.
Physicochemical Properties :
- Solubility : Fluorobenzyl and thioxo derivatives are sparingly soluble in polar solvents but freely soluble in DMF/DMSO, suggesting formulation challenges for aqueous delivery . The bromophenyl analog’s solubility is expected to be lower due to increased molecular weight and hydrophobicity.
- Analytical Methods : Potentiometric titration (0.1 M perchloric acid in acetic anhydride) is validated for quantifying fluorobenzyl derivatives with ≤0.22% uncertainty . Similar methods may apply to the bromophenyl analog but require revalidation due to structural differences.
Impurity Profiles: Related impurities in fluorobenzyl derivatives include oxidation byproducts (e.g., 3,8-dione analogs) and synthesis intermediates (e.g., 3-hydrazinopyrazin-2(1H)-one), controlled via HPLC with ≤0.5% thresholds . The bromophenyl analog’s impurities would require analogous characterization.
Q & A
Q. Key Variations :
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield* | Reference |
|---|---|---|---|
| Cyclocondensation | CDI, DMFA, 100°C, 24h reflux | Not reported | |
| Thioether functionalization | N-(chloroacetyl)morpholine, K₂CO₃, KI, reflux | 75–85% |
*Yields vary based on substituent steric/electronic effects.
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
¹H/¹³C-NMR : Assign proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.3–2.6 ppm) and confirm substitution patterns .
IR Spectroscopy : Detect functional groups (e.g., C=O stretch ~1716 cm⁻¹, C-S stretch ~650 cm⁻¹) .
X-ray Crystallography : Resolve crystal packing and confirm regiochemistry (mean C–C bond length: 1.39 Å, R factor <0.05) .
ESI-MS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 406.28 for analogs) .
Q. Table 2: Key Spectroscopic Parameters
| Technique | Critical Observations | Example Data | Reference |
|---|---|---|---|
| ¹H-NMR (DMSO-d₆) | Aromatic protons: 7.35–8.08 ppm | ||
| X-ray Crystallography | Space group: P-1, Z = 2 | R factor: 0.044, wR: 0.133 |
Advanced: How can researchers resolve contradictions between predicted and observed spectral data?
Methodological Answer:
Discrepancies (e.g., unexpected NMR splitting or IR peaks) arise from:
Conformational Isomerism : Use variable-temperature NMR to detect rotamers .
Impurities : Purify via column chromatography (silica gel, CHCl₃:MeOH) or recrystallization .
Solvent Effects : Compare spectra in DMSO-d₆ vs. CDCl₃; DMSO may stabilize polar tautomers .
Computational Validation : Perform DFT calculations (B3LYP/6-31G*) to predict NMR shifts and compare with experimental data .
Q. Case Study :
- For 8-amino-triazolo-pyrazinones, NH₂ protons in DMSO-d₆ appear as broad singlets (δ 7.54 ppm) due to hydrogen bonding, which DFT simulations corroborate .
Advanced: What strategies optimize synthetic yield for triazolo-pyrazinone derivatives?
Methodological Answer:
Catalyst Screening : Use KI (1 mmol) to accelerate thioether formation (yield increase: 15–20%) .
Solvent Optimization : Anhydrous DMFA enhances cyclization efficiency vs. DMF .
Reaction Time : Extend reflux duration (>24h) for sterically hindered substrates .
Workup Adjustments : Replace i-propanol with ethanol for improved recrystallization .
Q. Table 3: Yield Optimization Parameters
| Factor | Improvement Observed | Reference |
|---|---|---|
| KI addition | 75% → 85% yield for thioether derivatives | |
| Extended reflux (36h) | 60% → 72% yield for bulky substituents |
Advanced: How can X-ray crystallography and DFT studies validate structural hypotheses?
Methodological Answer:
X-ray Parameters :
- Collect data at 296 K using Mo-Kα radiation (λ = 0.71073 Å) .
- Refine structures with SHELXL-97; ensure R factor <0.05 and data-to-parameter ratio >15 .
DFT Integration :
Q. Case Study :
- For 4-bromophenyl analogs, X-ray confirmed orthorhombic packing (space group Pbca), while DFT aligned with observed dihedral angles (±2°) .
Basic: How do substituents influence the compound’s solubility and stability?
Methodological Answer:
Solubility :
- Bromophenyl groups reduce polarity; use chloroform/MeOH (1:1) for dissolution .
- Thioethers enhance lipophilicity (logP >3.5) .
Stability :
Q. Table 4: Solubility and Stability Guidelines
| Property | Condition | Reference |
|---|---|---|
| Solubility in MeOH | 10 mg/mL at 25°C | |
| Thermal Degradation | Onset at 180°C (TGA) |
Advanced: What experimental designs ensure reproducibility in biological assays?
Methodological Answer:
Controls : Include positive (e.g., sitagliptin for DPP-4 inhibition) and vehicle controls .
Dose-Response : Use 3–5 logarithmic concentrations (1 nM–100 µM) .
Replicates : Perform triplicate measurements per condition; apply ANOVA for significance .
Blinding : Assign sample codes randomly to minimize bias .
Q. Case Study :
- For antioxidant assays, harvest plant-derived analogs in randomized blocks to account for seasonal variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
